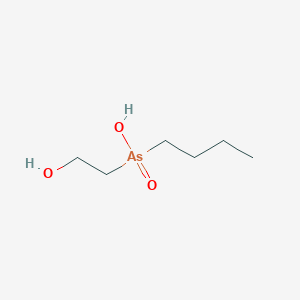
trans-8,9-Dihydro-benz(a)anthracene-8,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H14O2. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in scientific research due to its potential biological activities and its role in the metabolic pathways of polycyclic aromatic hydrocarbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene. One common method is the catalytic dihydroxylation using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). The reaction conditions usually involve the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods: The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic process .
Análisis De Reacciones Químicas
Types of Reactions: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced hydrocarbons, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis and its interactions with cellular components.
Medicine: Research is ongoing to understand its potential therapeutic applications and its effects on human health.
Mecanismo De Acción
The mechanism of action of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in the metabolic activation of polycyclic aromatic hydrocarbons, such as cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar metabolic pathways and biological activities.
Dihydroxybenzo(a)pyrene: A related dihydrodiol derivative with similar chemical properties.
Uniqueness: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its role as a metabolite of benz(a)anthracene makes it particularly important in studies of carcinogenesis and metabolic pathways .
Propiedades
Número CAS |
34501-24-1 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(8S,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m0/s1 |
Clave InChI |
PPTMSKIRGLLMJB-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@H]4O)O)C=C32 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)






![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
